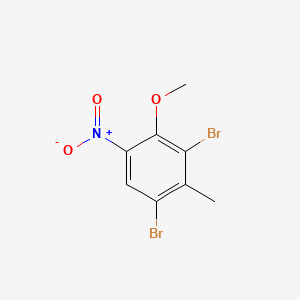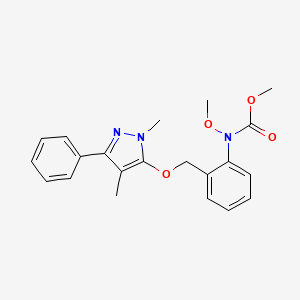
Pyrametostrobin
Descripción general
Descripción
Pyrametostrobin is a carbamate ester and a fungicide that is active against powdery mildew and other diseases . It is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid .
Molecular Structure Analysis
The molecular formula of Pyrametostrobin is C21H23N3O4 . Its average mass is 381.425 Da and its monoisotopic mass is 381.168854 Da . The structure of Pyrametostrobin includes a carbamate ester that is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid .Physical And Chemical Properties Analysis
Pyrametostrobin has a molecular weight of 381.43 . Unfortunately, specific information about its density, boiling point, and melting point is not available .Aplicaciones Científicas De Investigación
Agricultural Fungicide
Pyrametostrobin is primarily used as an agricultural fungicide. It is effective against a variety of fungal diseases, including powdery mildew, which can severely affect crop yield and quality. Its mode of action involves inhibiting mitochondrial respiration in fungi, which stops their energy production and growth .
Mitochondrial Cytochrome-bc1 Complex Inhibition
In scientific studies, Pyrametostrobin serves as a mitochondrial cytochrome-bc1 complex inhibitor. This application is crucial for researching the energy production pathways of cells and understanding how disruption in these pathways can lead to disease or dysfunction .
Analytical Chemistry
Pyrametostrobin’s metabolites, pyrametostrobin-M1 and pyrametostrobin-M2, can be determined in agricultural samples like cucumber and soil. This is important for monitoring the environmental impact and safety of fungicide use. The determination is done using high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS), showcasing its role in developing analytical methods .
Environmental Monitoring
The compound’s presence in soil and its degradation products can be indicators of environmental contamination. Research involving Pyrametostrobin can help in assessing the persistence of fungicides in the environment and their potential effects on non-target organisms .
Resistance Management
In pathogen research, Pyrametostrobin is used to study the development of resistance in fungal populations. Understanding how fungi evolve to resist fungicides can lead to the development of more effective and sustainable agricultural practices .
Plant Physiology Studies
Researchers use Pyrametostrobin to investigate its effects on plant physiology, including growth, stress response, and yield. These studies can inform the development of crop varieties that are more resilient to fungal diseases .
Biochemical Pathway Elucidation
Pyrametostrobin’s action on the mitochondrial cytochrome-bc1 complex also makes it a valuable tool for biochemists studying cellular respiration and energy production. It helps in mapping out the biochemical pathways that are essential for cell survival .
Pesticide Formulation Research
Finally, Pyrametostrobin is involved in the research and development of new pesticide formulations. Its properties can be studied to create more effective, less toxic, and environmentally friendly fungicidal products .
Mecanismo De Acción
Target of Action
Pyrametostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration. By inhibiting this complex, pyrametostrobin disrupts the energy production within the cell, leading to cell death .
Mode of Action
Pyrametostrobin interacts with its target, the mitochondrial cytochrome-bc1 complex, by binding to the Qo site of the complex . This binding inhibits the function of the complex, disrupting the electron transport chain and halting ATP production. As a result, the cell is unable to produce the energy it needs to survive, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by pyrametostrobin is the electron transport chain, specifically at the level of the cytochrome-bc1 complex . By inhibiting this complex, pyrametostrobin disrupts the flow of electrons through the chain, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis, so its disruption leads to a halt in energy production and ultimately cell death .
Pharmacokinetics
This suggests that after application, it is absorbed and distributed throughout the plant tissue, providing protection against fungal pathogens .
Result of Action
The molecular effect of pyrametostrobin’s action is the disruption of the electron transport chain, leading to a halt in ATP production . On a cellular level, this results in the death of the fungal cells, as they are unable to produce the energy needed for survival . This makes pyrametostrobin an effective fungicide, particularly against diseases such as powdery mildew .
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTVBEZBWMDXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058218 | |
| Record name | Pyrametostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915410-70-7 | |
| Record name | Pyrametostrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915410-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrametostrobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrametostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAMETOSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Pyrametostrobin?
A: Pyrametostrobin is a fungicide that belongs to the strobilurin class. It acts by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Qo site of the cytochrome bc1 complex, which is essential for electron transport and energy production in fungal cells. [, , ] This disruption of energy production ultimately leads to fungal death.
Q2: How does Pyrametostrobin compare to other strobilurin fungicides in terms of efficacy against powdery mildew?
A: Studies have shown that Pyrametostrobin exhibits high protective and curative activity against powdery mildew in various crops like wheat and cucumber. [, ] Its efficacy is comparable to, and in some cases, even better than other commonly used strobilurins, like Pyraclostrobin. [, ]
Q3: Are there concerns about resistance development with Pyrametostrobin?
A: Yes, like other strobilurin fungicides, there is a risk of resistance development in fungal populations with repeated and exclusive use of Pyrametostrobin. [] Research indicates cross-resistance between Pyrametostrobin and other strobilurins like Azoxystrobin and Metominostrobin. [] This highlights the importance of employing resistance management strategies, such as alternating Pyrametostrobin with fungicides possessing different modes of action.
Q4: What are the advantages of using Pyrametostrobin in combination with other fungicides?
A4: Combining Pyrametostrobin with other fungicides, particularly those with different modes of action, offers several benefits:
- Broader Spectrum of Control: The combination can effectively target a wider range of fungal pathogens. [, , ]
- Synergistic Effects: Studies have demonstrated synergistic interactions between Pyrametostrobin and certain fungicides, resulting in enhanced disease control compared to individual applications. [, , ]
- Resistance Management: Using mixtures reduces the selection pressure on single-site fungicides like Pyrametostrobin, delaying the development of resistance. [, ]
Q5: What is known about the stability of Pyrametostrobin?
A: Research suggests that Pyrametostrobin demonstrates better photostability compared to Pyraclostrobin but is less photostable than Tebuconazole. [] This means it degrades slower under UV light exposure, potentially offering a longer duration of action in the field.
Q6: What formulations of Pyrametostrobin are available, and what are their advantages?
A: One of the main formulations available is the 20% suspension concentrate (SC). [] This formulation offers several advantages:
- Low Resolution: The suspension concentrate ensures uniform distribution of the active ingredient. []
- Good Stability: The formulation demonstrates high suspension rates, indicating good physical stability. []
Q7: Have any analytical methods been developed to detect and quantify Pyrametostrobin residues?
A7: Yes, several analytical methods have been developed for the determination of Pyrametostrobin residues in various matrices like cucumber and soil. These methods include:
- High-Performance Liquid Chromatography (HPLC): This method offers good separation and detection of Pyrametostrobin. [, ]
- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the simultaneous determination of Pyrametostrobin and its metabolites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



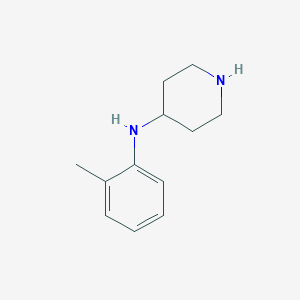



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)
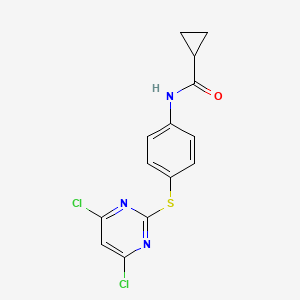
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)
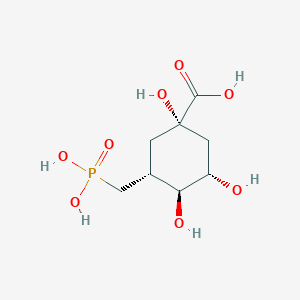
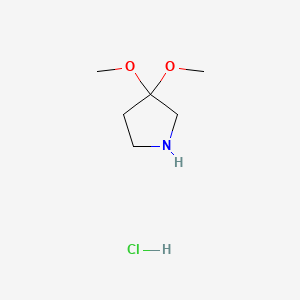
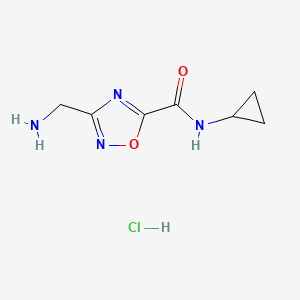
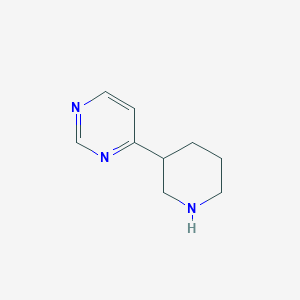
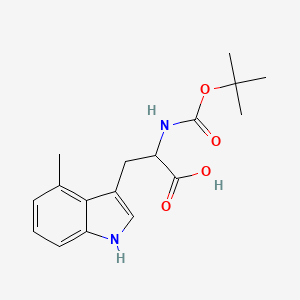
![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)
